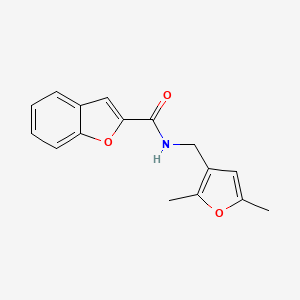

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the design of novel therapies with enhanced efficacy compared to conventional treatments .

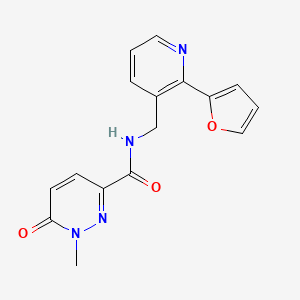

Molecular Structure Analysis

The molecular structure of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran ring, which is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .Wissenschaftliche Forschungsanwendungen

Catalysis and Sustainable Fuels

The efficient synthesis of 2,5-dihydroxymethylfuran (DHMF) and 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) using mineral-derived Cu–ZnO catalysts has garnered attention . These catalysts, derived from minerals like malachite, rosasite, and aurichalcite, enable selective hydrogenation of HMF. The yields of DHMF and DMF are impressive, reaching approximately 99.1% and 91.8%, respectively. These compounds serve as potential sustainable fuels and chemical building blocks.

Optical Properties and Photophysics

Researchers have investigated the optical properties of this compound, including its oscillator strength and transition dipole moment . Understanding these properties is crucial for applications in optoelectronics, sensors, and photonic devices.

Separation Techniques

Selective separation of 2,5-dimethylfuran (DMF) from mixtures plays a vital role in the chemical industry. For instance, HB3 crystals have demonstrated effective separation of DMF and other related compounds, making them reusable over multiple cycles .

Antibacterial Activity

While not directly related to the compound itself, it’s interesting to note that synthesized nitrofurantoin analogues (which share structural similarities) were biologically inert against certain gram-positive bacteria . This highlights the potential for further exploration in antimicrobial applications.

Renewable Liquid Fuels

Conversion of biomass (such as hexose) into liquid fuels is promising for renewable energy2,5-dimethylfuran (DMF) stands out as an attractive product in this context .

Zukünftige Richtungen

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The study and development of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” and similar compounds could potentially lead to the discovery of new drugs with enhanced efficacy.

Wirkmechanismus

Target of Action

The compound N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran derivatives have been found to have potential anticancer activity . They have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .

Mode of Action

For instance, some benzofuran derivatives have been designed to partially activate the glucokinase enzyme . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on cellular processes .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the HIF-1 pathway, which plays a crucial role in the response to hypoxia, or low oxygen conditions, in cells . By inhibiting this pathway, benzofuran derivatives can potentially interfere with the growth and survival of cancer cells .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, including anticancer properties . They can inhibit the growth of cancer cells and induce cell death .

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKCKWRRJHNKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2422135.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2422136.png)

![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)

![oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate)](/img/structure/B2422138.png)

![6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2422145.png)